molecular formula C18H14F3NO2 B2778032 N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide CAS No. 338420-01-2

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

Cat. No. B2778032
CAS RN: 338420-01-2
M. Wt: 333.31
InChI Key: BZMPAXCPEJBYTF-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide, also known as GSK461364A, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The amide bond in organic chemistry plays a crucial role in drug development. Amide-forming reactions are pivotal for creating active pharmaceutical ingredients (APIs). Notably, the fatty acid amides (FAAs) have garnered interest due to their physiological and pharmacological activities. N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide could be explored as a potential FAA, contributing to the development of novel therapeutic agents .

TRPV1 and TRPV4 Modulation

TRPV1 and TRPV4 calcium channels are essential for kidney function. N-acyltaurines, including N-arachidonoyltaurine, activate these channels. Investigating the impact of N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide on these channels could provide insights into kidney-related disorders .

Cannabinoid Receptor Ligands

N-arachidonoylethanolamine (anandamide) is an endogenous ligand for the cannabinoid CB1 and CB2 receptors in the mammalian brain. As a structural analog, N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide might exhibit similar interactions with these receptors, potentially influencing pain perception and other neurological processes .

Pain Management

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide could be investigated for its analgesic properties. Similar to N-arachidonylglycine, which suppresses pain via peripheral action, this compound might offer therapeutic potential in pain management .

Sleep Disorders

Oleamide, a primary fatty acid amide (PFAM), has shown promise in managing sleep disorders. Considering the structural similarities, N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide might also impact sleep-related processes .

Organic Synthesis and Chemical Biology

Beyond its biological applications, this compound could find utility in organic synthesis. Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules. Additionally, investigations into its chemical biology, such as protein-ligand interactions, could reveal further insights .

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c19-18(20,21)15-6-3-4-12(8-15)10-22-17(23)14-9-13-5-1-2-7-16(13)24-11-14/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMPAXCPEJBYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

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